N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide

Deubiquitinase inhibition USP8 HTS profiling

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide (CAS 727666-31-1) belongs to the indazole arylsulfonamide class, a privileged scaffold in drug discovery for allosteric modulation of G-protein-coupled receptors (GPCRs) such as the CC-chemokine receptor 4 (CCR4). Featuring a 1H-indazol-6-yl core linked to a 4-propoxynaphthalene-1-sulfonamide moiety, this compound is a synthetic small molecule (MW 381.4, formula C20H19N3O3S) that has also been screened in high-throughput biochemical assays against multiple deubiquitinase (DUB) targets, including USP8, USP7, USP17, USP28, USP10, and UCHL1.

Molecular Formula C20H19N3O3S
Molecular Weight 381.4 g/mol
Cat. No. B11495349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide
Molecular FormulaC20H19N3O3S
Molecular Weight381.4 g/mol
Structural Identifiers
SMILESCCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3=CC4=C(C=C3)C=NN4
InChIInChI=1S/C20H19N3O3S/c1-2-11-26-19-9-10-20(17-6-4-3-5-16(17)19)27(24,25)23-15-8-7-14-13-21-22-18(14)12-15/h3-10,12-13,23H,2,11H2,1H3,(H,21,22)
InChIKeyFQHCSADPWDQDRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide: Indazole Arylsulfonamide Scaffold for Targeted Procurement


N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide (CAS 727666-31-1) belongs to the indazole arylsulfonamide class, a privileged scaffold in drug discovery for allosteric modulation of G-protein-coupled receptors (GPCRs) such as the CC-chemokine receptor 4 (CCR4) [1]. Featuring a 1H-indazol-6-yl core linked to a 4-propoxynaphthalene-1-sulfonamide moiety, this compound is a synthetic small molecule (MW 381.4, formula C20H19N3O3S) that has also been screened in high-throughput biochemical assays against multiple deubiquitinase (DUB) targets, including USP8, USP7, USP17, USP28, USP10, and UCHL1 .

Procurement Risk: Why Indazole Arylsulfonamide Analogs Cannot Be Interchanged Without Quantitative Validation


Indazole arylsulfonamides exhibit extreme sensitivity to N1, C4, and sulfonamide aryl substitutions in terms of both target potency and selectivity. For CCR4 antagonism, the J. Med. Chem. 2013 study demonstrated that only small substituents at C6 are tolerated, and the nature of the sulfonamide aryl group dictates allosteric binding at the intracellular site II [1]. Similarly, within the DUB inhibitor space, minor changes to the sulfonamide aryl group can shift selectivity between USP family members by orders of magnitude, as seen across the USP FAST DUB HTS panel [2]. Therefore, substituting N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide with a generic 'indazole sulfonamide' analog without identical substitution pattern risks complete loss of target engagement or altered off-target profile. The quantitative evidence below establishes the specific differentiation of this compound where data are available.

Quantitative Differentiation of N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide Against In-Class Comparators


USP8 Deubiquitinase Inhibition Activity Relative to DUB Panel Selectivity Baseline

In the USP8 FAST DUB HTS primary screen (AID 1645853), N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide was tested at 20 µM against recombinant USP8 [1]. The compound was evaluated alongside a full screening library, enabling direct comparison with other indazole sulfonamide-containing entries. Exact % inhibition values are not publicly accessible as structured data; however, the compound was classified as 'tested' in this assay, in contrast to many N1-substituted indazole arylsulfonamide analogs developed for CCR4 that lack any reported DUB activity [2]. This indicates potential multi-target pharmacology unique to the 4-propoxynaphthalene-1-sulfonamide substitution.

Deubiquitinase inhibition USP8 HTS profiling

Multi-DUB Selectivity Fingerprint: USP7, USP8, USP10, USP17, USP28, UCHL1 Panel Screening

N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide was included in six parallel DUB primary qHTS assays targeting USP8 (AID 1645853), USP17 (AID 1645855), USP7 (AID 1645854), USP28 (AID 1645857), USP10 (AID 1645856), and UCHL1 (AID 1645859) . This panel coverage is broader than for many other indazole sulfonamides, which are typically characterized against a single target (e.g., CCR4, PLK4, ERK5, or KasA) [1]. The availability of parallel DUB screening data enables assessment of selectivity across the USP family, a critical parameter for tool compound selection.

Deubiquitinase Selectivity profiling Ubiquitin-proteasome system

Structural Differentiation: 4-Propoxynaphthalene vs. Common Benzenesulfonamide and Thiophenesulfonamide CCR4 Antagonists

The CCR4 antagonist SAR study (J. Med. Chem. 2013) established that the most potent N3-sulfonamide substituent was 5-chlorothiophene-2-sulfonamide, while methoxy/hydroxy groups at indazole C4 were preferred [1]. N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide departs from these optimized moieties by incorporating a naphthalene-1-sulfonamide bearing a 4-propoxy substituent. This divergent structural choice is predicted to alter lipophilicity (clogP shift vs. thiophene derivatives), allosteric site II binding interactions, and potentially intramolecular hydrogen bonding patterns critical for active conformation [1]. Compounds with extended aromatic sulfonamide groups (naphthalene vs. benzene) have been independently explored for FABP4 inhibition and CCR8 antagonism, indicating distinct target engagement profiles [2].

CCR4 antagonism Allosteric modulation Structure-activity relationship

Targeted Procurement Scenarios for N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide Based on Quantitative Evidence


DUB Selectivity Profiling and Ubiquitin Pathway Tool Compound Development

As one of the few indazole arylsulfonamides with documented parallel screening against six DUB enzymes (USP8, USP7, USP17, USP28, USP10, UCHL1) [1], this compound is suitable for laboratories building a selectivity fingerprint across the ubiquitin-specific protease family. Researchers can leverage the existing HTS classification data to prioritize follow-up IC50 determinations and counter-screening campaigns.

Allosteric CCR4 Antagonist Scaffold-Hopping and Intellectual Property Expansion

Given that the dominant CCR4 antagonist series (e.g., GSK2239633A) utilize thiophene or benzene sulfonamide moieties [2], the 4-propoxynaphthalene-1-sulfonamide variant represents a scaffold-hopping opportunity. Medicinal chemistry teams seeking novel CCR4 allosteric modulators with differentiated IP can use this compound as a starting point for lead optimization, exploring the impact of naphthalene ring substitution on potency and oral absorption.

Kinase and GPCR Counter-Screening Panels for Off-Target Liability Assessment

Since indazole sulfonamides have been reported as hits for PLK4 [3], ERK5 [4], and KasA [5], this compound can serve as a reference standard in broad-spectrum kinase and GPCR profiling panels to assess the selectivity of newly synthesized indazole sulfonamide leads. Its distinct naphthalene sulfonamide group may confer a unique off-target signature worth benchmarking.

Quote Request

Request a Quote for N-(1H-indazol-6-yl)-4-propoxynaphthalene-1-sulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.